molecular formula C10H10N2S B13647565 Pyridin-2-yl(thiophen-3-yl)methanamine

Pyridin-2-yl(thiophen-3-yl)methanamine

Katalognummer: B13647565
Molekulargewicht: 190.27 g/mol
InChI-Schlüssel: OLMREPPHGOTEEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridin-2-yl(thiophen-3-yl)methanamine is an organic compound that features a pyridine ring and a thiophene ring connected via a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl(thiophen-3-yl)methanamine typically involves the reaction of pyridine derivatives with thiophene derivatives under specific conditions. One common method involves the use of copper-catalyzed reactions to facilitate the formation of the desired compound . The reaction conditions often include mild temperatures and the presence of water as a solvent, which helps in the oxidation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed methods. The scalability of these reactions allows for the efficient production of the compound in significant quantities, making it accessible for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridin-2-yl(thiophen-3-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Pyridin-2-yl(thiophen-3-yl)methanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Pyridin-2-yl(thiophen-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations . The exact molecular targets and pathways depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Pyridin-2-yl(thiophen-3-yl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C10H10N2S

Molekulargewicht

190.27 g/mol

IUPAC-Name

pyridin-2-yl(thiophen-3-yl)methanamine

InChI

InChI=1S/C10H10N2S/c11-10(8-4-6-13-7-8)9-3-1-2-5-12-9/h1-7,10H,11H2

InChI-Schlüssel

OLMREPPHGOTEEZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(C2=CSC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.